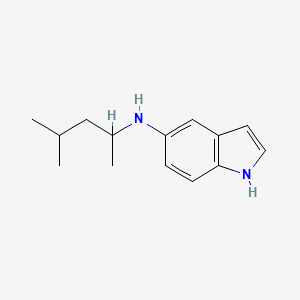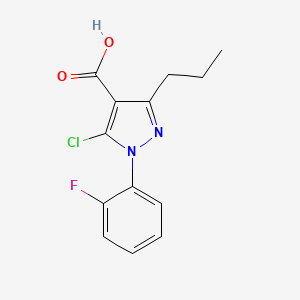![molecular formula C13H13ClN2O2S B1420355 2-クロロ-N-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]プロパンアミド CAS No. 1111156-03-6](/img/structure/B1420355.png)
2-クロロ-N-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]プロパンアミド
説明
“2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide” is a specialty product for proteomics research . Its molecular formula is C10H12ClNO2, and it has a molecular weight of 213.66 .
Physical and Chemical Properties Analysis
The physical form of “2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide” is a solid . It has a molecular weight of 213.66 .
科学的研究の応用
製薬研究
この化合物は、新薬の発見と開発に使用されています。 その構造は、癌細胞のアポトーシス誘導において潜在的な効果を示した他の化合物と似ています 。これは、新規抗癌剤の設計に使用できることを示唆しています。
農薬化学
この化合物に存在するクロロ基とメトキシ基は、農薬や殺菌剤で使用される分子にしばしば見られます 。したがって、これは新しい農薬の開発における前駆体または有効成分として役立ちます。
材料科学
類似の構造を持つ化合物は、光学デバイス用の新材料の開発において重要な第二高調波発生(SHG)などの光学特性について研究されています 。
生化学アッセイ
その潜在的な生物活性のため、この化合物は、癌研究において重要な細胞増殖阻害を研究するために、さまざまな生化学アッセイで使用できます 。
Safety and Hazards
生化学分析
Biochemical Properties
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with certain proteins, influencing their structure and function . The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis . These effects highlight the compound’s potential in research areas such as cancer biology and regenerative medicine.
Molecular Mechanism
At the molecular level, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term studies have also indicated that the compound can have lasting effects on cellular processes, even after its degradation . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can affect the activity of enzymes involved in the metabolism of amino acids and lipids . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy . Understanding the transport and distribution of the compound is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall effects on cellular function
特性
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8(14)12(17)16-13-15-11(7-19-13)9-3-5-10(18-2)6-4-9/h3-8H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJKAJDVTKXUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B1420272.png)
![Octahydrocyclopenta[b]morpholine](/img/structure/B1420273.png)




![3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1420284.png)
![1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1420286.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420288.png)
![2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420289.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1420290.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid](/img/structure/B1420291.png)

![Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1420294.png)
